Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a combination of heterocyclic structures, including thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. This interaction can lead to various therapeutic effects, such as anti-inflammatory or anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and are used in the synthesis of anti-cancer and anti-atherosclerotic agents.
Pyridine Derivatives: Compounds such as N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)amino)pyridine are structurally similar and have applications in medicinal chemistry.
Uniqueness
Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is unique due to its combination of thiophene and pyridine rings, which provide a versatile framework for chemical modifications and biological interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[(5-thiophen-3-ylpyridin-3-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-19(23)15-4-2-14(3-5-15)18(22)21-10-13-8-17(11-20-9-13)16-6-7-25-12-16/h2-9,11-12H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCXGRXIMLDTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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